Methanesulfonanilide, 4'-((3-isopropyl-9-acridinyl)amino)-3'-methoxy-
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Overview
Description
Methanesulfonanilide, 4’-((3-isopropyl-9-acridinyl)amino)-3’-methoxy- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a methanesulfonanilide group attached to a 3-isopropyl-9-acridinyl moiety, with an additional methoxy group at the 3’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-((3-isopropyl-9-acridinyl)amino)-3’-methoxy- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the acridinyl moiety: This can be achieved through cyclization reactions involving appropriate aromatic precursors.
Introduction of the isopropyl group: This step often involves alkylation reactions using isopropyl halides under basic conditions.
Attachment of the methanesulfonanilide group: This is usually done through sulfonation reactions, where methanesulfonyl chloride reacts with aniline derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-pressure reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonanilide, 4’-((3-isopropyl-9-acridinyl)amino)-3’-methoxy- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfonamide groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Methanesulfonanilide, 4’-((3-isopropyl-9-acridinyl)amino)-3’-methoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Methanesulfonanilide, 4’-((3-isopropyl-9-acridinyl)amino)-3’-methoxy- involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby disrupting DNA replication and transcription processes. Additionally, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonanilide derivatives: Compounds with similar methanesulfonanilide groups but different substituents.
Acridine derivatives: Compounds containing the acridine moiety with various functional groups.
Methoxy-substituted anilines: Compounds with methoxy groups attached to aniline derivatives.
Uniqueness
Methanesulfonanilide, 4’-((3-isopropyl-9-acridinyl)amino)-3’-methoxy- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
76708-37-7 |
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Molecular Formula |
C24H25N3O3S |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[3-methoxy-4-[(3-propan-2-ylacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C24H25N3O3S/c1-15(2)16-9-11-19-22(13-16)25-20-8-6-5-7-18(20)24(19)26-21-12-10-17(14-23(21)30-3)27-31(4,28)29/h5-15,27H,1-4H3,(H,25,26) |
InChI Key |
XJEOXUXDETYOBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=NC3=CC=CC=C3C(=C2C=C1)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |
Origin of Product |
United States |
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